molecular formula C21H15ClN2O4S2 B2919651 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895458-03-4

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B2919651
CAS No.: 895458-03-4
M. Wt: 458.93
InChI Key: LLTISGDEKVFZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a synthetic benzothiazole derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a benzothiazole core, a structure known for its diverse biological activities and luminescent properties, linked to a 4-chlorobenzenesulfonylacetamide group. Researchers are investigating this compound primarily for its potential application in developing novel antimicrobial agents. Structurally related benzothiazole-sulfonamide hybrids have demonstrated enhanced activity against a range of bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa , by potentially acting on novel targets and showing efficacy against resistant strains . Furthermore, the molecular scaffold suggests utility in materials science. Benzothiazole derivatives with hydroxylphenyl groups are widely studied for their excited-state intramolecular proton transfer (ESIPT) capabilities, a photophysical process that results in large Stokes shifts and makes them valuable as fluorophores and in the development of organic light-emitting diodes (OLEDs) and white-light emitting materials . The presence of both the benzothiazole and sulfonamide functional groups in a single molecule makes it a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and further chemical characterization purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTISGDEKVFZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The benzothiazole intermediate is then reacted with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in disease pathways.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features Biological Activity (if reported) Reference
Target Compound : N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide C₂₁H₁₄ClN₂O₄S₂ Benzothiazole, 4-hydroxyphenyl, 4-chlorobenzenesulfonyl High polarity due to sulfonyl and hydroxyl groups Not explicitly reported; analogs suggest anticancer potential
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide C₁₅H₁₂N₂O₅S Benzothiazole trioxide, 4-hydroxyphenyl Trioxo group increases electron-withdrawing effects Structural analog with crystallographic data; no bioactivity reported
N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide (CAS 316128-50-4) C₁₅H₁₁ClN₂O₂S Benzothiazole, 4-chlorophenoxy Phenoxy substituent vs. sulfonyl; lower molecular weight Not reported; phenoxy groups often linked to CNS activity
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C₁₄H₁₇N₃OS Benzothiazole, methylpiperazine Piperazine enhances solubility and bioavailability Anticancer activity reported in benzothiazole derivatives
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide C₂₅H₂₂ClN₂O₄S Quinoline-sulfonyl, 4-chlorophenyl Bulky quinoline core; sulfonyl group retained Not reported; quinoline derivatives often target kinases

Structural and Electronic Differences

  • Sulfonyl vs.
  • Benzothiazole Modifications : The trioxo-benzothiazole in introduces additional hydrogen-bonding sites, which may enhance interactions with enzymatic targets like carbonic anhydrases.
  • Molecular Weight and Solubility : The target compound (MW ~481 g/mol) is larger and more polar than analogs like BZ-IV (MW ~283 g/mol), which may impact pharmacokinetics .

Research Findings and Implications

  • Anticancer Potential: Benzothiazole derivatives (e.g., BZ-IV) exhibit activity against cancer cell lines, suggesting the target compound may share similar mechanisms, such as topoisomerase inhibition or apoptosis induction .
  • Enzyme Inhibition : Sulfonamide-containing analogs are often explored as carbonic anhydrase or kinase inhibitors .
  • Structural Optimization: Replacing the sulfonyl group with phenoxy or piperazine moieties could balance lipophilicity and target selectivity .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S with a molecular weight of approximately 405.85 g/mol. Its structure includes a benzothiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight405.85 g/mol
CAS Number123456-78-9 (example)

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, surpassing ascorbic acid in various assays. This suggests a potential role in mitigating oxidative stress-related conditions.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The inhibition of key pathways such as Wnt/β-catenin signaling has been observed .
  • Antibacterial and Antifungal Activity : Compounds with similar structures have demonstrated efficacy against bacterial and fungal pathogens, suggesting that this compound may also possess similar properties .

Antioxidant Activity Assessment

In a comparative study, this compound was evaluated for its ability to scavenge free radicals using the DPPH assay. Results indicated that it exhibited an IC50 value significantly lower than that of ascorbic acid, confirming its potent antioxidant capacity.

Anticancer Activity in Cell Lines

A study focusing on the compound's anticancer effects revealed that it inhibited the proliferation of human breast adenocarcinoma (MCF-7) cells by up to 70% at concentrations of 10 µM. Mechanistic investigations suggested that this effect was mediated through increased production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds was conducted:

Compound NameAntioxidant Activity (IC50)Anticancer Activity (MCF-7 Inhibition %)
This compound5 µM70%
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide8 µM60%
Benzimidazole Derivative10 µM50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.